Enzymatic Hydrolysis Rate: Asp-Val vs. Glu-Val Bond in a Pentapeptide
The enzymatic susceptibility of the Asp-Val bond is markedly different from that of a closely related Glu-Val bond. Under the same experimental conditions with glutamyl endopeptidase (EC 3.4.21.19), the Asp-Val bond in the pentapeptide Arg-Lys-Asp-Val-Tyr was only 5.6% hydrolyzed, whereas the Glu-Val bond in the analogous peptide Arg-Lys-Glu-Val-Tyr was completely split after 30 minutes [1]. This demonstrates that Asp-Val is a significantly poorer substrate for this enzyme compared to its Glu-Val counterpart.
| Evidence Dimension | Enzymatic Hydrolysis Rate |
|---|---|
| Target Compound Data | 5.6% hydrolysis of Asp-Val bond (in Arg-Lys-Asp-Val-Tyr) |
| Comparator Or Baseline | 100% (complete) hydrolysis of Glu-Val bond (in Arg-Lys-Glu-Val-Tyr) after 30 min |
| Quantified Difference | >17-fold difference in hydrolysis rate |
| Conditions | Substrate: Arg-Lys-Asp-Val-Tyr vs. Arg-Lys-Glu-Val-Tyr; Enzyme: Glutamyl endopeptidase (EC 3.4.21.19); Time: Not specified for 5.6%, 30 min for complete cleavage |
Why This Matters
For researchers using protease digestion for peptide mapping or studying enzyme specificity, selecting a peptide with an Asp-Val bond over a Glu-Val bond is crucial for controlling the extent of hydrolysis and avoiding complete substrate degradation.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). Search Substrates and Products for EC 3.4.21.19 - glutamyl endopeptidase. View Source
